molecular formula C10H8K2N2O6S2 B2807256 5,6-Diamino-1,3-naphthalenedisulfonic acid dipotassium salt CAS No. 307495-30-3

5,6-Diamino-1,3-naphthalenedisulfonic acid dipotassium salt

Cat. No.: B2807256
CAS No.: 307495-30-3
M. Wt: 394.5
InChI Key: XUJLCVIVVVRDFY-UHFFFAOYSA-L
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Description

5,6-Diamino-1,3-naphthalenedisulfonic acid dipotassium salt: is a chemical compound with the molecular formula C10H8K2N2O6S2 and a molecular weight of 394.5 . This compound is known for its unique structure, which includes two potassium ions and a naphthalene ring substituted with amino and sulfonate groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-1,3-naphthalenedisulfonic acid dipotassium salt typically involves the sulfonation of 5,6-diaminonaphthalene. The reaction is carried out under controlled conditions to ensure the correct placement of sulfonate groups on the naphthalene ring. The resulting disulfonic acid is then neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 5,6-Diamino-1,3-naphthalenedisulfonic acid dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,6-Diamino-1,3-naphthalenedisulfonic acid dipotassium salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.

Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is also used in the study of enzyme kinetics and protein interactions.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1,3-naphthalenedisulfonic acid dipotassium salt involves its interaction with specific molecular targets. The amino and sulfonate groups on the naphthalene ring allow it to bind to various biological molecules, such as proteins and enzymes. This binding can alter the activity of these molecules, leading to various biological effects .

Comparison with Similar Compounds

    1,5-Diaminonaphthalene: Similar in structure but lacks the sulfonate groups.

    5,6-Diaminonaphthalene-1,3-disulfonic acid: The acid form of the compound without the potassium ions.

Uniqueness: 5,6-Diamino-1,3-naphthalenedisulfonic acid dipotassium salt is unique due to the presence of both amino and sulfonate groups on the naphthalene ring, along with the potassium ions. This combination of functional groups imparts distinctive chemical properties, making it valuable in various applications .

Properties

IUPAC Name

dipotassium;5,6-diaminonaphthalene-1,3-disulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6S2.2K/c11-8-2-1-6-7(10(8)12)3-5(19(13,14)15)4-9(6)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJLCVIVVVRDFY-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8K2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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